(2R)-1-(piperazin-1-yl)propan-2-ol
Description
Significance of Chiral Amino Alcohols as Versatile Synthons
Chiral amino alcohols are organic compounds containing both an amine and a hydroxyl group, with at least one stereocenter. These structural motifs are prevalent in a vast array of biologically active molecules and pharmaceuticals. acs.org Their significance stems from several key features:
Prevalence in Nature and Medicine: Chiral 1,2-amino alcohols are found in numerous natural products and are integral to the structure of many important drugs. nih.gov
Versatile Functional Groups: The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical transformations, making them ideal starting points for the synthesis of more complex molecules.
Role in Asymmetric Synthesis: Chiral amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov They can effectively control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.
Synthetic Accessibility: Numerous methods have been developed for the efficient and stereoselective synthesis of chiral amino alcohols, including the asymmetric hydrogenation of α-amino ketones and biocatalytic approaches using engineered enzymes. acs.orgnih.govnih.gov
The utility of chiral amino alcohols is highlighted by their role in the synthesis of a wide range of compounds, from natural product synthesis to the development of novel catalytic systems.
Central Role of Piperazine (B1678402) Derivatives in Advanced Synthetic Design
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. google.com This designation arises from its frequent appearance in biologically active compounds across a wide range of therapeutic areas. google.comgoogle.com The central role of piperazine derivatives in synthetic design can be attributed to several factors:
Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily protonated, which often improves the water solubility and oral bioavailability of drug candidates. google.comresearchgate.net The rigid, yet conformationally flexible, nature of the ring also allows it to act as a scaffold to orient other functional groups in a specific spatial arrangement. researchgate.net
Synthetic Tractability: The nitrogen atoms of the piperazine ring are nucleophilic and can be easily functionalized through reactions such as N-alkylation and N-arylation, allowing for the straightforward introduction of molecular diversity. prepchem.com
Broad Biological Activity: Piperazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, anticancer, and antiviral effects. google.comrsc.org
The adaptability of the piperazine scaffold makes it a highly valuable component in the design and synthesis of new therapeutic agents and functional molecules.
Overview of (2R)-1-(Piperazin-1-yl)propan-2-ol as a Key Chiral Building Block
This compound is a chiral molecule that combines the key features of both a chiral amino alcohol and a piperazine derivative. Its structure features a propan-2-ol unit with a defined (R)-stereocenter, attached to a piperazine ring. This unique combination of functional groups and stereochemistry makes it a potentially valuable building block for the synthesis of complex, chiral molecules with tailored properties.
The synthesis of such a molecule would likely involve the reaction of a chiral epoxide, such as (R)-propylene oxide, with piperazine, or the asymmetric synthesis from achiral starting materials using catalytic methods. For instance, a reported synthesis of a related compound, levodropropizine, involves the reaction of N-phenylpiperazine with (R)-(-)-3-chloro-1,2-propanediol. google.com Although structurally different, this highlights a general synthetic strategy that could be adapted.
Given the importance of chiral piperazine derivatives in drug discovery, this compound represents a promising, yet underexplored, chiral building block for the construction of novel chemical entities with potential applications in medicinal chemistry and asymmetric synthesis.
Data Tables
Table 1: Representative Chiral Amino Alcohols and Their Applications
| Chiral Amino Alcohol | Application |
| (1R,2S)-Ephedrine | Chiral auxiliary in asymmetric synthesis |
| (S)-Propranolol | Beta-blocker (pharmaceutical) |
| (R)-Phenylglycinol | Chiral building block for pharmaceuticals |
| D-Valinol | Chiral ligand in asymmetric catalysis |
Table 2: Examples of Marketed Drugs Containing a Piperazine Scaffold
| Drug Name | Therapeutic Area |
| Imatinib | Anticancer |
| Sildenafil | Erectile dysfunction |
| Cetirizine | Antihistamine |
| Aripiprazole | Antipsychotic |
Properties
IUPAC Name |
(2R)-1-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKIZRLIXGLPBW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954138-60-4 | |
| Record name | (2R)-1-(piperazin-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of the 2r 1 Piperazin 1 Yl Propan 2 Ol Scaffold
Functional Group Transformations of the Propanol (B110389) Moiety
The secondary alcohol of the propanol side chain is a key site for chemical modification, allowing for oxidation to a ketone or complete removal of the hydroxyl group.
Selective Oxidation Reactions
The secondary alcohol in (2R)-1-(piperazin-1-yl)propan-2-ol can be selectively oxidized to the corresponding ketone, (R)-1-(piperazin-1-yl)propan-2-one. This transformation is a common strategy in medicinal chemistry to explore the impact of a carbonyl group on biological activity. A variety of standard oxidation protocols can be employed, with the choice of reagent depending on the desired reaction conditions and tolerance of other functional groups.
Commonly used methods include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high efficiency. For instance, studies on the oxidation of similar amino alcohols, such as 2-amino-2-methyl-1-propanol, have demonstrated the effective conversion of the alcohol to the corresponding aldehyde or ketone. nih.govacs.orgwhiterose.ac.uk The resulting ketone, (R)-1-(piperazin-1-yl)propan-2-one, serves as a versatile intermediate for further derivatization, such as reductive amination or the formation of imines and enamines.
Table 1: Selective Oxidation Reactions of the Propanol Moiety
| Reagent System | Expected Product | Reaction Conditions |
|---|---|---|
| Dess-Martin Periodinane (DMP) | (R)-1-(piperazin-1-yl)propan-2-one | CH₂Cl₂, Room Temperature |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | (R)-1-(piperazin-1-yl)propan-2-one | CH₂Cl₂, -78 °C to Room Temperature |
| Parikh-Doering Oxidation (SO₃·pyridine (B92270), DMSO, Et₃N) | (R)-1-(piperazin-1-yl)propan-2-one | CH₂Cl₂, 0 °C to Room Temperature |
Reduction Reactions
The term "reduction" in the context of the propanol moiety can refer to two distinct transformations: the stereoselective reduction of the ketone back to the alcohol or the complete deoxygenation of the alcohol to an alkane.
Following the oxidation of the alcohol to (R)-1-(piperazin-1-yl)propan-2-one, a subsequent reduction can be employed to regenerate the alcohol. This can be particularly useful for racemization-prone intermediates or to introduce different stereochemistry if a non-stereoselective reduction is followed by chiral separation. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose.
Alternatively, the complete removal of the hydroxyl group, known as deoxygenation, can be achieved to furnish (R)-1-(piperazin-1-yl)propane. This transformation fundamentally alters the polarity and hydrogen-bonding capability of the molecule. A common method for deoxygenation is the Barton-McCombie deoxygenation, which proceeds via a thiocarbonyl derivative. Another approach involves the catalytic hydrogenolysis of the alcohol, often under acidic conditions. For example, the deoxygenation of 1,2-propanediol to n-propanol has been successfully achieved using catalytic systems, which could be adapted for the this compound scaffold. researchgate.net
Modifications of the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two nitrogen atoms with different chemical environments. The N1 nitrogen is a tertiary amine, connecting the piperazine ring to the propanol moiety. The N4 nitrogen, however, is a secondary amine, making it a prime target for a variety of derivatization reactions.
Nucleophilic Substitution Reactions for Ring Diversification
The secondary amine at the N4 position of the piperazine ring is nucleophilic and can readily participate in substitution reactions to introduce a wide array of substituents, thereby diversifying the molecular scaffold. ontosight.aimdpi.com A particularly important class of reactions is the nucleophilic aromatic substitution (SNAr) with electron-deficient aromatic or heteroaromatic systems. mdpi.comresearchgate.net For example, reacting this compound with activated fluoro- or chloro-substituted (hetero)arenes in the presence of a base leads to the corresponding N-aryl or N-heteroaryl derivatives.
Modern cross-coupling reactions also provide powerful tools for piperazine diversification. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between the piperazine nitrogen and a wide range of aryl or heteroaryl halides and triflates, which may not be amenable to traditional SNAr conditions. mdpi.com
N-Alkylation and N-Acylation Procedures
Standard N-alkylation and N-acylation reactions are routinely used to modify the N4 position of the piperazine ring. mdpi.com
N-Alkylation can be achieved by treating this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct. Reductive amination offers an alternative route, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
N-Acylation is typically performed using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms a stable amide bond and is useful for introducing a variety of functional groups. The resulting N-acyl derivatives often exhibit different physicochemical and pharmacological properties compared to their N-alkyl counterparts.
Table 2: N-Alkylation and N-Acylation of the Piperazine N4-Atom
| Reaction Type | Reagent | Product Structure |
|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr) | (2R)-1-(4-benzylpiperazin-1-yl)propan-2-ol |
| N-Alkylation | Ethyl iodide (EtI) | (2R)-1-(4-ethylpiperazin-1-yl)propan-2-ol |
| N-Acylation | Acetyl chloride (AcCl) | 1-(4-((2R)-2-hydroxypropyl)piperazin-1-yl)ethan-1-one |
| N-Acylation | Benzoyl chloride (BzCl) | (4-((2R)-2-hydroxypropyl)piperazin-1-yl)(phenyl)methanone |
| N-Sulfonylation | Dansyl chloride | (2R)-1-(4-(5-(dimethylamino)naphthalene-1-sulfonyl)piperazin-1-yl)propan-2-ol |
Stereospecific Derivatization for Advanced Chiral Analysis
The (2R) stereocenter is a defining feature of the molecule. The enantiomeric purity of this compound is often a critical parameter, and methods for its determination are essential. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can often directly separate enantiomers. sigmaaldrich.com However, an alternative and widely used approach is the indirect method, which involves derivatizing the chiral molecule with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.comresearchgate.net
Both the secondary alcohol and the secondary amine of the piperazine ring in this compound are suitable handles for such derivatization. nih.govresearchgate.net
Derivatization of the alcohol: The hydroxyl group can be esterified with a chiral carboxylic acid, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), or reacted with a chiral isocyanate to form diastereomeric carbamates. researchgate.netnih.gov
Derivatization of the amine: The N4-amine can be reacted with chiral reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) to form diastereomeric carbamates, or with chiral isothiocyanates, such as R(-)-DBD-PyNCS, to yield fluorescent thiourea (B124793) derivatives. science.govacs.org
The choice of derivatizing agent depends on the analytical technique being used (e.g., UV, fluorescence, or mass spectrometry detection) and the need to achieve sufficient separation of the resulting diastereomers. nih.gov This methodology is crucial for quality control and for studying stereoselective synthesis and metabolism.
Formation of Diastereomers for Enhanced Chromatographic Resolution
The conversion of enantiomers into diastereomers is a cornerstone of chiral separation science. wikipedia.org This process involves reacting the racemic or enantiomerically enriched mixture with a single enantiomer of a chiral derivatizing agent (CDA). The resulting products are diastereomers, which, unlike enantiomers, have different physical and chemical properties, allowing for their separation by achiral chromatography methods such as high-performance liquid chromatography (HPLC). wikipedia.orgresearchgate.netnih.gov
The this compound molecule offers two primary sites for derivatization: the secondary hydroxyl group and the secondary amine within the piperazine ring. The choice of derivatizing agent and reaction conditions will determine which functional group reacts. For instance, chiral carboxylic acids or their activated derivatives can react with the secondary amine of the piperazine ring to form diastereomeric amides. Similarly, chiral acylating agents can react with the secondary alcohol to form diastereomeric esters.
Application of Chiral Derivatization Reagents
A wide array of chiral derivatizing agents (CDAs) is available for the resolution of amines and alcohols. researchgate.netnih.govresearchgate.net The selection of a suitable CDA is critical and depends on several factors, including the reactivity of the functional group, the stability of the resulting diastereomers, and the presence of a chromophore for detection. researchgate.net
For the secondary amine in the piperazine moiety of this compound, common CDAs include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs: These reagents react with primary and secondary amines to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC. nih.gov
Chloroformates, such as (1R)-(-)-Menthyl chloroformate: These react with amines to form diastereomeric carbamates.
Isocyanates, such as (R)-1-phenylethyl isocyanate: These react with amines to form diastereomeric ureas.
For the secondary alcohol group, suitable CDAs include:
Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride: This is a classic reagent used to form diastereomeric esters with alcohols, which can be analyzed by both HPLC and NMR spectroscopy. wikipedia.org
Chiral carboxylic acids in the presence of a coupling agent: Reagents like (S)-(-)-camphanic acid chloride can be used to form diastereomeric esters.
O,O'-Diacetyl-L-tartaric acid anhydride (DATAAN): This reagent is known to react with both amines and hydroxyl groups to form readily separable diastereomeric derivatives. researchgate.net
The derivatization reaction conditions must be carefully optimized to ensure complete reaction without racemization of the chiral center in either the analyte or the derivatizing agent. Once the diastereomers are formed, they can be separated on a standard achiral HPLC column, and the ratio of the peak areas can be used to determine the enantiomeric purity of the original this compound sample.
Table 1: Commonly Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's Reagent) |
| (1R)-(-)-Menthyl chloroformate |
| (R)-1-phenylethyl isocyanate |
| α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) |
| (S)-(-)-camphanic acid chloride |
Conformational Analysis and Advanced Stereochemical Characterization
Conformational Dynamics of the Piperazine (B1678402) Ring and Propanol (B110389) Side Chain
The interplay between the six-membered piperazine ring and its chiral side chain results in a complex conformational landscape.
The piperazine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. This is the thermodynamically favored conformation for piperazine and its derivatives in most cases. nih.govnih.gov In this conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. The constant interconversion between the two possible chair forms is known as ring inversion. youtube.comyoutube.com
Rotation around the single bonds within the (2R)-1-(piperazin-1-yl)propan-2-ol molecule is not entirely free, leading to the existence of distinct rotational isomers, or rotamers. wikipedia.org This is particularly relevant for the propanol side chain. The rotation around the C-N bond connecting the side chain to the piperazine ring and the C1-C2 bond within the propanol moiety are subject to steric and electronic effects.
These restricted rotations mean that the molecule will preferentially exist in specific staggered conformations where the bulky groups are positioned to minimize steric hindrance. youtube.com The relative energies of these rotameric states determine their population at equilibrium. Spectroscopic methods, particularly NMR, can be used to study these dynamic processes, as the rate of interconversion between rotamers affects the appearance of the NMR spectrum. wikipedia.orgnanalysis.com
Substituents on the piperazine ring have a significant influence on its conformational equilibrium and the energy barriers for ring inversion. nih.govnih.gov For this compound, the key substituents are the (2R)-propan-2-ol group on one nitrogen (N1) and a hydrogen atom on the other (N4).
To minimize steric strain, the bulkier (2R)-propan-2-ol group is expected to predominantly occupy the equatorial position on the chair conformer. youtube.com An axial orientation would lead to unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring carbons. The presence of substituents on the nitrogen atoms also affects the barrier to nitrogen inversion. amherst.eduresearchgate.net N-alkylation, as in the case of the title compound, influences the planarity of the nitrogen center and the energy required for it to invert its configuration. Studies on related N-acyl and N-aryl piperazines show that substituents can create a pseudoallylic strain that dictates the orientation of other groups on the ring. nih.gov
Spectroscopic Techniques for Stereochemical Elucidation
Spectroscopic methods are indispensable for confirming the structure and defining the stereochemistry of complex molecules like this compound.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution, including connectivity and stereochemical relationships.
A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is essential for unambiguous structural confirmation. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. rsc.org
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. docbrown.info The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info The expected chemical shifts for this compound are estimated based on data from analogous structures containing piperazine and propan-2-ol moieties. mdpi.comchemicalbook.comchegg.com
Expected ¹H NMR Data
Expected ¹³C NMR Data
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the methine proton (H-2) and the protons of both the methylene (B1212753) (H-1) and methyl (H-3) groups in the propanol side chain. It would also show correlations between adjacent protons within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~1.1 ppm would show a cross-peak with the carbon signal at ~19 ppm, confirming their assignment as the C-3 methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educ6h6.org This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would be expected between the methylene protons of the propanol side chain (H-1) and the adjacent carbons of the piperazine ring, providing unequivocal evidence for the attachment of the side chain to the ring nitrogen. Correlations between the piperazine protons and the carbons of the propanol side chain would further solidify the structural assignment.
Together, these NMR techniques provide a comprehensive and definitive characterization of the molecular structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Temperature-Dependent NMR for Dynamic Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures is a powerful tool for investigating the dynamic conformational processes of molecules in solution. For this compound, this technique is particularly useful for studying the conformational isomerism of the piperazine ring. The piperazine ring typically exists in a chair conformation, which can undergo ring inversion. At room temperature, this inversion is often rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
By lowering the temperature, the rate of this inversion can be slowed significantly. Below a certain temperature, known as the coalescence temperature, the single averaged signal for a given proton will broaden and then resolve into two distinct signals, corresponding to the axial and equatorial positions. The energy barrier for this ring inversion can be calculated from the coalescence temperature and the frequency separation of the signals, providing crucial data on the molecule's conformational stability. Furthermore, temperature-dependent NMR can also probe the rotational dynamics around the C-C and C-N single bonds, revealing the preferred conformations of the propanol substituent relative to the piperazine ring.
DOSY and Multinuclear NMR for In Situ System Monitoring
Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This method can be applied to monitor the compound in situ, for instance, to study its aggregation behavior or its interaction with other molecules in solution without physical separation. By measuring the diffusion coefficient, one can estimate the effective size of the molecule, confirming its monomeric state or detecting the formation of larger complexes.
Multinuclear NMR, which involves observing nuclei other than ¹H, such as ¹³C and ¹⁵N, provides a more complete picture of the molecular structure. The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, this would show distinct signals for the methyl carbon, the chiral methine carbon, the methylene carbon adjacent to the piperazine ring, and the carbons within the piperazine ring itself. docbrown.info ¹⁵N NMR, although less sensitive, can provide direct information about the electronic environment of the two nitrogen atoms in the piperazine ring, which is valuable for studying protonation states and intermolecular interactions like hydrogen bonding.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is indispensable for characterizing chiral molecules. This technique measures the differential absorption of left and right circularly polarized light. As a chiral molecule, this compound will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions.
The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration. The experimental CD spectrum can be compared with theoretical spectra generated by quantum chemical calculations to confirm the (R) configuration at the stereocenter. CD spectroscopy is also highly sensitive to the conformational state of the molecule, as changes in the spatial arrangement of atoms can significantly alter the CD spectrum. It is often used in conjunction with other techniques, like X-ray crystallography, to provide a comprehensive stereochemical assignment. nih.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing unambiguous proof of atomic connectivity, conformation, and absolute configuration. ed.ac.uk To perform this analysis, a high-quality single crystal of this compound is required.
The analysis yields a detailed model of the molecule, showing the chair conformation of the piperazine ring and the specific orientation of the propanol substituent. Crucially, for a chiral, enantiopure compound, the crystallographic data can be used to determine the absolute configuration through the phenomenon of anomalous dispersion. nih.gov By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be established. The result is often expressed as the Flack parameter, which should be close to zero for the correctly assigned configuration. ed.ac.uk A value near 1 would indicate that the opposite enantiomer is present. ed.ac.uk
| Parameter | Example Value | Description |
| Chemical Formula | C₇H₁₆N₂O | The elemental composition of the molecule. |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry operations that define the crystal structure. |
| a, b, c (Å) | 8.5, 10.2, 12.5 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Flack Parameter | 0.02(5) | A value close to 0 confirms the (R) absolute configuration. ed.ac.uk |
Determination of Enantiomeric Excess and Optical Purity
Ensuring the stereochemical purity of a single-enantiomer compound is critical. Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Several chromatographic techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining their purity. nih.gov The method utilizes a chiral stationary phase (CSP), which is itself enantiomerically pure. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for their broad applicability. nih.gov
When a sample containing a mixture of the (2R) and (2S) enantiomers of 1-(piperazin-1-yl)propan-2-ol (B86012) is passed through the chiral column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different stabilities, leading to different interaction strengths and, consequently, different retention times. The (2R)-enantiomer might be retained longer on the column than the (2S)-enantiomer, or vice-versa, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.
| Parameter | Value | Description |
| Column | Chiralpak AD-H (Amylose-based CSP) | The type of chiral stationary phase used for separation. nih.gov |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) | The solvent system that carries the sample through the column. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase is pumped. |
| Retention Time (2S) | 8.5 min | The time taken for the (S)-enantiomer to elute. |
| Retention Time (2R) | 10.2 min | The time taken for the (R)-enantiomer to elute. |
| Enantiomeric Excess | >99% | Calculated from the relative peak areas. |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase is another effective method for determining enantiomeric purity, particularly for volatile compounds. For a molecule like this compound, which contains polar -OH and -NH groups, derivatization is often necessary to increase its volatility and thermal stability. This could involve converting the alcohol and amine groups into less polar esters or amides.
The derivatized sample is then vaporized and passed through a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. Similar to chiral HPLC, the enantiomers interact differently with the CSP, leading to different elution times. The separated enantiomers are detected as they exit the column, typically by a flame ionization detector (FID) or a mass spectrometer (MS), which provides additional structural confirmation. mdpi.com The resulting chromatogram allows for the quantification of each enantiomer and the determination of optical purity.
| Parameter | Value | Description |
| Column | Cyclodex-B | A common type of chiral stationary phase for GC. |
| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) (TFAA) | A reagent used to increase the volatility of the analyte. |
| Carrier Gas | Helium | The inert gas that moves the sample through the column. mdpi.com |
| Oven Program | 100°C to 200°C at 5°C/min | The temperature gradient used to separate the compounds. |
| Elution Time (S-derivative) | 12.1 min | The time taken for the derivatized (S)-enantiomer to elute. |
| Elution Time (R-derivative) | 12.8 min | The time taken for the derivatized (R)-enantiomer to elute. |
Specific Rotation Measurements
Specific rotation is an intrinsic property of a chiral compound that quantifies the extent to which it rotates the plane of plane-polarized light at a specific wavelength and temperature. It is a crucial parameter for confirming the enantiomeric purity and absolute configuration of a synthesized or isolated chiral molecule. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, while the magnitude is a measure of the rotational strength.
Detailed research into the synthesis and characterization of chiral piperazine derivatives often involves the measurement of specific rotation to confirm the successful resolution of enantiomers or the stereoselectivity of a synthetic route. While this compound is a known intermediate in the synthesis of various pharmaceutical compounds, including the antitussive drug Levodropropizine, specific optical rotation data for this particular precursor is not consistently reported in publicly available scientific literature.
The determination of specific rotation is performed using a polarimeter. The observed rotation (α) is measured, and the specific rotation [α] is calculated using the formula:
[α]λT = α / (l * c)
where:
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
α is the observed rotation in degrees.
l is the path length of the polarimeter tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).
The experimental conditions, including the solvent, concentration, and temperature, are critical as they can significantly influence the measured optical rotation.
For a related compound, Levodropropizine, which is the (S)-enantiomer of a derivative, a specific rotation of -9.5° (c=1.0, in EtOH) has been reported. This highlights the importance of such measurements in the pharmaceutical field to ensure the correct enantiomer is being used.
In the context of the synthesis of chiral molecules like this compound, specific rotation measurements would be essential to:
Verify the enantiomeric excess (e.e.) of the product.
Confirm the absolute configuration by comparing the sign of rotation with known standards or through correlation with the final product's stereochemistry.
Serve as a quality control parameter in manufacturing processes.
Despite its importance, a definitive, publicly documented value for the specific rotation of this compound under specified conditions could not be located in the surveyed scientific literature and patent databases. This suggests that while this data is undoubtedly measured during synthetic procedures, it may not always be explicitly published for this specific intermediate.
Theoretical and Computational Investigations of 2r 1 Piperazin 1 Yl Propan 2 Ol and Its Reactions
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, provide a quantitative description of the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like (2R)-1-(piperazin-1-yl)propan-2-ol due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate the electronic structure, stability, and reactivity of this compound. researchgate.netmdpi.com
Key aspects investigated using DFT include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.
Various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.
For instance, a hypothetical DFT study on this compound might yield the following data:
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | 1.2 | Represents the energy of the lowest energy empty orbital, available to accept electrons. |
| HOMO-LUMO Gap | 7.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
This table presents hypothetical data for illustrative purposes.
Furthermore, DFT can be employed to explore the potential energy surface of reactions involving this compound, identifying transition states and calculating activation energies to understand reaction mechanisms.
For situations demanding higher accuracy in energetic calculations, especially for reaction mechanisms and non-covalent interactions, high-level ab initio methods are employed. One such method is the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)). This method offers a near "gold standard" accuracy for a fraction of the computational cost of canonical coupled-cluster methods, making it applicable to molecules of the size of this compound and its reaction complexes.
These high-level calculations are particularly valuable for:
Accurate Reaction Energetics: Determining precise reaction enthalpies and activation barriers.
Investigating Weak Interactions: Understanding the role of hydrogen bonding and van der Waals forces in the conformational preferences and intermolecular interactions of the molecule.
Benchmarking DFT Results: Validating the results obtained from more computationally efficient DFT methods.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational flexibility of this compound over time.
The presence of multiple rotatable bonds in this compound results in a complex conformational landscape. Molecular mechanics (MM) force fields can be used to rapidly screen a large number of possible conformations to identify low-energy structures.
Following this initial exploration, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule. nih.govnih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides a detailed view of how the molecule flexes, rotates, and changes its shape.
Key insights from MD simulations include:
Identification of Stable Conformers: Determining the most populated conformations at a given temperature.
Conformational Transition Pathways: Understanding the energy barriers and pathways for interconversion between different conformers.
Solvent Effects: Simulating the molecule in a solvent environment to understand how interactions with solvent molecules influence its conformation and dynamics.
A typical output from a conformational analysis could be a Ramachandran-like plot for key dihedral angles, showing the energetically favored regions.
Computational methods can also be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with good accuracy. mdpi.com This can aid in the assignment of experimental NMR spectra and provide confidence in the determined structure. By calculating the NMR parameters for different conformers, it is possible to understand how the observed spectrum is an average over the conformational ensemble.
Circular Dichroism (CD) Spectroscopy: As this compound is a chiral molecule, it will exhibit a CD spectrum. Time-dependent DFT (TD-DFT) calculations can be used to simulate the CD spectrum, which is highly sensitive to the molecule's three-dimensional structure. Comparing the calculated spectrum with the experimental one can help to determine the absolute configuration of the molecule.
| Spectroscopic Parameter | Computational Method | Application |
| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Structural elucidation and assignment of experimental spectra. |
| Circular Dichroism (CD) Spectrum | TD-DFT | Determination of absolute configuration and study of conformational changes. |
This table outlines the application of computational methods for spectroscopic parameter prediction.
Mechanistic Elucidation through Computational Chemistry
Computational chemistry plays a pivotal role in unraveling the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.
By mapping the potential energy surface of a reaction, computational chemists can:
Identify Intermediates and Transition States: Characterize the structures of all species involved in the reaction pathway.
Calculate Activation Energies: Determine the rate-limiting step of the reaction.
Investigate the Role of Catalysts: Understand how a catalyst can lower the activation energy and accelerate the reaction.
Explore Reaction Selectivity: Predict why a particular product is formed over others (e.g., regioselectivity or stereoselectivity).
For example, in the synthesis of piperazine (B1678402) derivatives, computational studies can help to understand the factors that control the stereochemical outcome of the reaction, leading to the desired (2R) enantiomer.
Reaction Pathway Analysis and Transition State Characterization
The reactions of amino alcohols like this compound are of significant interest in synthetic and medicinal chemistry. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of these reactions, identifying intermediates, and characterizing the transition states that connect them. nih.gov
A plausible reaction pathway for the transformation of this compound, by analogy to studies on other amino alcohols, is the N-alkylation with a primary alcohol, catalyzed by a transition metal complex such as copper(II) acetate (B1210297). acs.orgresearchgate.net DFT calculations on similar systems suggest a multi-step mechanism. acs.orgresearchgate.net
The catalytic cycle can be conceptualized as follows:
Alcohol Oxidation: The initial step involves the oxidation of the primary alcohol by the copper catalyst to form an aldehyde and a copper hydride species. acs.orgresearchgate.net
Condensation: The newly formed aldehyde then undergoes condensation with the secondary amine of the piperazine ring in this compound to generate an iminium ion intermediate.
Reduction: Finally, the iminium ion is reduced by the copper hydride, yielding the N-alkylated product and regenerating the active catalyst. acs.orgresearchgate.net
| Step | Reactants | Intermediate/Product | Key Features of Transition State |
| 1 | This compound + R'CH₂OH + Cu(II) | This compound + R'CHO + Cu(II)-H | Elongated O-H bond of the primary alcohol and forming Cu-H bond. |
| 2 | This compound + R'CHO | Iminium Ion Intermediate | Nucleophilic attack of the piperazine nitrogen on the aldehyde carbon. |
| 3 | Iminium Ion Intermediate + Cu(II)-H | N-alkylated product + Cu(II) | Transfer of the hydride from the copper complex to the iminium carbon. |
This table presents a hypothetical reaction pathway for the N-alkylation of this compound based on analogous systems.
Correlation of Computational and Experimental Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. wikipedia.orgprinceton.edulibretexts.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD). wikipedia.org
Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. youtube.com For instance, in the oxidation of the secondary alcohol group of this compound to a ketone, if the C-H bond at the C2 position is broken in the slowest step, a significant primary KIE would be expected. The magnitude of the PKIE can provide insight into the geometry of the transition state.
Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). youtube.com SKIEs can provide information about changes in hybridization at the carbon atom adjacent to the reaction center. For example, in a reaction involving the piperazine nitrogen, isotopic substitution at the adjacent methylene (B1212753) group could reveal details about the transition state structure.
Computational chemistry allows for the theoretical prediction of KIEs. By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the ground state and the transition state is a major contributor to the KIE.
The correlation of computationally predicted KIEs with experimentally measured values provides a robust validation of a proposed reaction mechanism. If the calculated KIEs for a hypothesized mechanism align with experimental observations, it lends strong support to that mechanistic pathway.
| Isotopic Substitution | Type of KIE | Predicted Effect on Oxidation of the Alcohol | Rationale |
| C2-H vs. C2-D | Primary | kH/kD > 1 (Normal) | C-H bond is broken in the rate-determining step. |
| C1-H ₂ vs. C1-D ₂ | Secondary | kH/kD ≈ 1 | These C-H bonds are not significantly altered in the transition state. |
| N-H vs. N-D (on piperazine) | Secondary | kH/kD > 1 or < 1 | Depends on the change in the N-H vibrational environment in the transition state. |
This table illustrates the expected kinetic isotope effects for the hypothetical oxidation of this compound.
Applications of 2r 1 Piperazin 1 Yl Propan 2 Ol in Advanced Organic Synthesis and Materials Science
Role as Chiral Ligands and Organocatalyst Components in Asymmetric Synthesis
The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry and has gained increasing attention in asymmetric catalysis. rsc.orgnih.gov The presence of a chiral center, as in (2R)-1-(piperazin-1-yl)propan-2-ol, is crucial for inducing enantioselectivity in chemical transformations.
Development of Chiral Ligands for Asymmetric Transformations
Chiral ligands are essential for modern asymmetric catalysis, where they bind to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. While specific studies on this compound as a ligand for asymmetric borane (B79455) reductions are not prominent in the literature, the broader class of chiral amino alcohols and piperazine derivatives is well-established in this field. These ligands coordinate to the borane reagent, activating it and creating a chiral pocket that facilitates the enantioselective reduction of prochiral ketones to chiral alcohols.
The effectiveness of such ligands is often evaluated by the enantiomeric excess (ee) of the product. For instance, various chiral N-substituted piperazine derivatives have been investigated for their ability to mediate asymmetric reactions, demonstrating the potential of the piperazine core in ligand design. nih.gov
Integration into Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and alcohols are common motifs in organocatalysts. Although direct integration of this compound into specific organocatalytic systems is not extensively reported, related structures have been successfully employed. For example, chiral piperazine-containing molecules have been used in reactions like asymmetric allene (B1206475) synthesis from racemic propargylic alcohols. nih.gov In such systems, the chiral amine can activate the substrate through the formation of a chiral intermediate, leading to high enantioselectivity.
Utilization as a Scaffold for Complex Molecular Architecture
The rigid yet adaptable structure of the piperazine ring, combined with the chirality of the propan-2-ol side chain, makes this compound an attractive scaffold for constructing more complex molecules with defined three-dimensional structures.
Incorporation into Macrocyclic Ligands and Self-Assembled Coordination Polymers
Piperazine units are frequently incorporated into macrocyclic ligands due to their ability to confer specific conformational constraints and coordination properties. These macrocycles can selectively bind metal ions, finding applications in areas such as biomimetic chemistry and materials science. For example, piperazine-based macrocycles have been synthesized and their complexes with transition metals studied for their magnetic properties. researchgate.net The chirality of a building block like this compound would be expected to impart stereochemical control in the formation of such macrocycles and their metal complexes.
Furthermore, the principles of self-assembly can be used to construct coordination polymers from chiral building blocks. These materials can exhibit interesting properties like luminescence. nih.gov While no specific coordination polymers based on this compound are described, the general strategy involves linking metal ions with organic ligands to create extended networks.
Precursor to Other Nitrogen Heterocycles (e.g., Piperazin-2-ones)
Chiral piperazin-2-ones are important structural motifs found in numerous bioactive natural products and pharmaceutical agents. dicp.ac.cnrsc.org Asymmetric synthesis of these heterocycles is an area of active research. Methodologies such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols have been developed to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org A chiral starting material like this compound could potentially be converted into a chiral piperazin-2-one (B30754) through a sequence of reactions, such as oxidation of the alcohol and subsequent cyclization or modification of the piperazine ring.
| Precursor Type | Transformation | Product | Significance |
| Pyrazin-2-ols | Palladium-catalyzed asymmetric hydrogenation | Chiral piperazin-2-ones | Access to medicinally relevant scaffolds. dicp.ac.cnrsc.org |
| Racemic Piperazin-2-ones | Palladium-catalyzed decarboxylative allylic alkylation | Chiral piperazin-2-ones with C3-quaternary stereocenter | High enantioselectivity for complex structures. nih.gov |
| Enantiopure 1,2-amino alcohols and aryl glyoxals | Brønsted acid catalyzed condensation and rearrangement | C3-substituted morpholin-2-ones | Synthesis of bioactive heterocycles. nih.gov |
Contribution to the Development of Diverse Chiral Building Block Libraries
The development of libraries of diverse chiral building blocks is crucial for drug discovery and the synthesis of complex target molecules. Chiral piperazines are particularly valuable in this context due to the frequent appearance of the piperazine ring in pharmaceuticals. rsc.orgmdpi.com The synthesis of carbon-substituted piperazines, especially those with defined stereochemistry, is a key goal. rsc.org
This compound represents a distinct entry in such a library, offering a unique combination of a piperazine core, a chiral secondary alcohol, and specific stereochemistry. Its derivatives, obtained by modifying the N-H group of the piperazine or the hydroxyl group, would further expand the diversity of available building blocks. For instance, chiral (piperazin-2-yl)methanol derivatives have been synthesized from (S)-serine and evaluated for their biological activity, demonstrating the utility of such scaffolds. researchgate.net
| Building Block Class | Synthetic Origin | Potential Applications |
| Chiral (Piperazin-2-yl)methanols | (S)-Serine | Synthesis of receptor ligands. researchgate.net |
| Chiral 2-Substituted Piperazines | Various asymmetric syntheses | Medicinal chemistry intermediates. researchgate.net |
| Chiral Piperazine-containing Drugs | Multi-step synthetic routes | Pharmaceuticals (e.g., Aprepitant intermediate). nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-1-(piperazin-1-yl)propan-2-ol, and how can reaction conditions be optimized?
- Methodology :
-
Alkylation of Piperazine : React piperazine with (2R)-epichlorohydrin under basic conditions (e.g., NaOH/KCO) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor pH to prevent racemization of the chiral center .
-
Chiral Resolution : Use asymmetric reduction of ketone precursors (e.g., 1-(piperazin-1-yl)propan-2-one) with chiral catalysts like (R)-BINAP-Ru complexes to enhance enantiomeric excess (ee) .
-
Purification : Recrystallize from ethanol/ethyl acetate mixtures to remove unreacted starting materials and byproducts .
- Key Considerations :
-
Avoid prolonged heating to prevent racemization.
-
Use chiral HPLC to verify enantiopurity (>98% ee) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH) and propan-2-ol backbone (δ 1.2–1.4 ppm for CH, δ 3.6–4.0 ppm for OH) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] at m/z 159.15) .
- Polarimetry : Measure optical rotation ([α]) to confirm chirality (e.g., +15° to +25° in ethanol) .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with CNS receptors?
- Methodology :
-
Molecular Docking : Use software like AutoDock Vina to model binding to dopamine D or serotonin 5-HT receptors, focusing on hydrogen bonding with the hydroxyl group and piperazine nitrogen interactions .
-
In Vitro Assays :
-
Radioligand binding assays (e.g., H-spiperone for D receptors).
-
Functional cAMP assays to evaluate G-protein coupling efficiency .
-
Structural Modifications : Introduce halogen substituents (e.g., Cl or F) on the phenyl ring to enhance binding affinity, as seen in related piperazine derivatives .
- Data Contradiction Analysis :
-
If binding data conflicts with docking predictions, validate via X-ray crystallography or site-directed mutagenesis of receptor residues .
Q. What strategies resolve enantiomeric impurities during synthesis of this compound?
- Methodology :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers .
- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify the undesired (S)-enantiomer .
- Key Metrics :
- Target enantiomeric ratio (ER) > 99:1.
Q. How do structural modifications of the piperazine ring impact pharmacological activity?
- Case Study :
- Substituent Effects :
| Modification | Pharmacological Impact | Example Reference |
|---|---|---|
| 4-Methylpiperazine | ↑ Lipophilicity, CNS penetration | |
| 3-Chlorophenyl | ↑ Serotonin receptor affinity | |
| Bicyclic groups (e.g., norbornane) | Alters metabolic stability |
- Methodology :
- Synthesize analogs via nucleophilic substitution or Suzuki coupling.
- Compare IC values in receptor-binding assays .
Key Considerations for Researchers
- Contradictions in Data : Discrepancies in receptor-binding studies may arise from assay conditions (e.g., cell type, ligand concentration). Validate findings using orthogonal methods (e.g., SPR vs. radioligand assays).
- Stereochemical Integrity : Monitor chiral stability under acidic/basic conditions using circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
